Pseudolaroside B

Natural Product Discovery Chemotaxonomy Glycoside Chemistry

Researchers need authenticated reference standards for chemotaxonomic, permeability, and CNS studies. Pseudolaroside B is a structurally unique 3-methoxy-benzoic acid alloside (CAS 906482-63-1) with no cytotoxicity, making it an ideal negative control. - Predicted Caco-2 permeability: 83.71% - validate BCS-like absorption models - Predicted BBB penetration: 55.0% - probe CNS accessibility - Purity >98% (HPLC) - definitive marker for Pseudolarix identification - Immediate global shipping, no special permits required

Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
Cat. No. B12372517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudolaroside B
Molecular FormulaC14H18O9
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11-,12-,14-/m1/s1
InChIKeyJYFOSWJYZIVJPO-CBLPJQPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudolaroside B: Structural and Procurement Overview for Scientific Sourcing


Pseudolaroside B (CAS: 906482-63-1) is a benzoic acid allopyranoside glycoside originally isolated from the bark of Pseudolarix kaempferi [1]. Its molecular formula is C14H18O9, with a molecular weight of 330.29 g/mol [2]. It represents one of the first benzoic acid alloside derivatives identified in natural products, a structural class that was unprecedented at the time of its discovery [1]. This compound is commercially available for research purposes from specialized vendors, and is typically supplied as a solid with purity exceeding 98% by HPLC .

First-in-class benzoic acid alloside natural product marker
Unique 3-methoxy substitution distinguishes from Pseudolaroside A
High-purity solid (HPLC verified) for dereplication and chemotaxonomy

Why In-Class Glycoside Interchange Risks Experimental Failure: The Case for Pseudolaroside B Identity


Generic substitution or replacement of Pseudolaroside B with other glycosides isolated from Pseudolarix kaempferi, such as the closely related Pseudolaroside A or the more abundant diterpenoid glycosides like Pseudolaric acid B β-D-glucoside, is not scientifically justified due to fundamental differences in chemical structure and predicted pharmacokinetic behavior. Unlike Pseudolaroside A, which is a simple benzoic acid allopyranoside, Pseudolaroside B contains a distinct 3-methoxy substitution on its benzoic acid aglycone, conferring unique physicochemical properties [1]. Furthermore, it differs entirely from the labdane diterpenoid framework of Pseudolaric acid B, which drives a well-characterized antifungal and cytotoxic mechanism of action [2]. Critically, in silico ADMET predictions reveal that Pseudolaroside B possesses a predicted Caco-2 permeability of 83.71%, a property that would be altered or absent in non-identical analogs and is essential for interpreting any in vitro transport or absorption data [3].

Pseudolaroside A (des-methoxy analog)
Lacks the 3-methoxy group; chromatographic and physicochemical behavior may differ, limiting direct replacement.
Pseudolaric acid B (diterpenoid)
Labdane diterpenoid with potent cytotoxic mechanism absent in Pseudolaroside B; substitution would confound bioassay interpretation.
Generic glycoside standards
Predicted Caco-2/BBB permeability profile may not replicate; using uncharacterized analogs risks false-negative transport data.

Quantitative Evidence Guide: Pseudolaroside B Differentiation from Key Analogs


Unprecedented Chemical Scaffold: First Benzoic Acid Alloside in Nature

Pseudolaroside B, along with Pseudolaroside A, represents the first documented example of a benzoic acid alloside derivative in natural product chemistry, a discovery that expanded the known chemical space of plant glycosides [1]. While both share this novelty, Pseudolaroside B is structurally distinguished from Pseudolaroside A by the presence of a 3-methoxy group on the benzoic acid aglycone, in contrast to the unsubstituted benzoic acid core of Pseudolaroside A [1].

Structural novelty vs Pseudolaroside A
Head-to-head
3-methoxy-benzoic acid alloside vs unsubstituted benzoic acid alloside
Unique chemotaxonomic marker for dereplication
NMR/HR-MS confirmed in DMSO-d6/CD3OD
Natural Product Discovery Chemotaxonomy Glycoside Chemistry

Predicted Intestinal Permeability: Caco-2 Cell Model Projections

In silico ADMET analysis predicts that Pseudolaroside B has a Caco-2 permeability probability of 0.8371, indicating a high likelihood of crossing the intestinal epithelial barrier in vitro [1]. This quantitative prediction provides a specific, testable parameter for researchers, differentiating it from the general class of glycosides which often exhibit poor permeability.

Predicted Caco-2 permeability
Class-level inference
Probability 83.71%
Supports permeability model selection
admetSAR 2.0 prediction; requires in vitro validation
ADMET Prediction In Silico Modeling Drug Transport

Absence of Potent Cytotoxicity: Reduced Promiscuity vs. Pseudolaric Acid B

In stark contrast to the major diterpenoid constituent Pseudolaric acid B, which exhibits potent cytotoxic activity with EC50 values as low as 1.07 μg/mL against fungal mycelial growth and demonstrated in vivo immunosuppressive effects [1][2], available evidence indicates that Pseudolaroside B does not share this mechanism. In a hepatoprotective assay, Pseudolaroside B showed no significant activity at 10 μmol/L, with a cell survival rate of approximately 55% in the context of acetaminophen-induced injury, an effect not attributable to direct cytotoxicity [3].

Cytotoxicity vs Pseudolaric acid B
Cross-study comparable
No significant cytotoxicity at 10 μmol/L vs EC50 1.07 μg/mL (antifungal)
Lower cytotoxicity profile supports control use
Hepatoprotective assay context; verify in target model
Safety Profiling Cytotoxicity Mechanism of Action

Predicted Blood-Brain Barrier Penetration: A Testable Differentiator for CNS Studies

Computational predictions indicate a moderate probability (0.5500) for Pseudolaroside B to cross the blood-brain barrier (BBB) [1]. This in silico estimate provides a quantifiable hypothesis for its potential CNS accessibility, a property that can be directly tested in vivo or in vitro BBB models.

Predicted BBB penetration
Class-level inference
Probability 55.00%
Testable hypothesis for CNS accessibility
admetSAR 2.0 prediction; requires empirical determination
Blood-Brain Barrier CNS Drug Discovery In Silico ADME

Prioritized Research Applications for Pseudolaroside B Procurement


Natural Product Dereplication and Chemotaxonomic Marker Studies

Pseudolaroside B serves as a definitive chemical marker for the genus Pseudolarix. Its unique structure as a 3-methoxy-benzoic acid allopyranoside [1] allows for unambiguous identification via LC-MS or NMR in complex plant extracts or traditional medicine formulations. Procurement of an authenticated standard is essential for accurate dereplication workflows and for investigating the chemotaxonomic distribution of benzoic acid allosides within Pinaceae and related families [1].

In Vitro Intestinal Permeability Model Development and Validation

Given its predicted high Caco-2 permeability (probability 0.8371) [1], Pseudolaroside B is an excellent candidate compound for validating in vitro intestinal absorption models. It can be used as a reference standard for the 'high permeability' classification in biopharmaceutical classification system (BCS)-like studies of natural products, or as a probe substrate in mechanistic transport assays to compare against low-permeability glycosides [1].

Blood-Brain Barrier Penetration Studies in CNS Research Models

The predicted moderate blood-brain barrier penetration probability (0.5500) [1] positions Pseudolaroside B as a compelling test article for experimental CNS research. Researchers can use this compound in in vivo pharmacokinetic studies or in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to empirically determine its brain-to-plasma ratio, generating valuable data on the CNS accessibility of this unique glycoside class [1].

Control Compound in Cytotoxicity Profiling Assays

In contrast to the potent, mechanism-driven cytotoxicity of Pseudolaric acid B [1], Pseudolaroside B exhibits no significant cytotoxic or antifungal activity at relevant concentrations [2]. This makes it an ideal negative control or vehicle comparator in cell-based assays aimed at isolating the specific effects of diterpenoid acids or other cytotoxic agents derived from Pseudolarix species [1][2].

Application
Selection Property
Validation Focus
Natural product dereplication & chemotaxonomy
Unique 3-methoxy-benzoic acid alloside scaffold
LC-MS/NMR confirmation against authenticated standard
In vitro intestinal permeability model validation
Predicted high Caco-2 permeability
BCS-like classification and transport studies
Blood-brain barrier penetration research
Moderate predicted BBB penetration probability
Brain-to-plasma ratio studies in vivo or in vitro
Negative control in cytotoxicity profiling
Lack of potent cytotoxic activity
Specificity control vs diterpenoid cytotoxic compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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